molecular formula C11H21N3 B13285228 [(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylpentan-2-yl)amine

[(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylpentan-2-yl)amine

Cat. No.: B13285228
M. Wt: 195.30 g/mol
InChI Key: AFNJIDTWBABGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a methyl group and an amine group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkyl halide under basic conditions. The reaction can be carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pentan-2-amine

InChI

InChI=1S/C11H21N3/c1-5-9(2)10(3)12-6-11-7-13-14(4)8-11/h7-10,12H,5-6H2,1-4H3

InChI Key

AFNJIDTWBABGLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CN(N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.